1-(4-Piperidinyl)ethanol hydrobromide chemical properties
1-(4-Piperidinyl)ethanol hydrobromide chemical properties
An In-Depth Technical Guide to 1-(4-Piperidinyl)ethanol Hydrobromide for Advanced Research and Development
Introduction
1-(4-Piperidinyl)ethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Comprising a piperidine ring substituted at the 4-position with an ethanol group, this molecule offers a versatile scaffold for creating more complex chemical entities. The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and basicity, which can enhance pharmacokinetic profiles.[1] The presence of both a secondary amine and a primary alcohol provides two distinct points for chemical modification, making it a valuable starting material for library synthesis and lead optimization campaigns.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 1-(4-Piperidinyl)ethanol hydrobromide, designed for researchers, chemists, and drug development professionals. The hydrobromide salt form is often preferred for its improved stability and handling characteristics as a crystalline solid compared to the free base.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in synthesis and formulation. 1-(4-Piperidinyl)ethanol hydrobromide is a solid material at room temperature.[2]
Chemical Identifiers
A clear identification of the chemical entity is paramount for regulatory and research purposes.
| Identifier | Value | Source |
| IUPAC Name | 1-(Piperidin-4-yl)ethan-1-ol hydrobromide | N/A |
| CAS Number | 1609395-69-8 | [2] |
| Molecular Formula | C₇H₁₆BrNO | [2] |
| Molecular Weight | 210.115 g/mol | [2] |
| Canonical SMILES | CC(C1CCNCC1)O.Br | N/A |
| InChI Key | YPGMBZIFWXDLQL-UHFFFAOYSA-N | [2] |
Core Physicochemical Data
The data below pertains to the free base, 1-(4-Piperidinyl)ethanol, unless otherwise specified, as these values are fundamental to the core molecule's behavior.
| Property | Value | Source |
| Molecular Weight (Free Base) | 129.20 g/mol | [3] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| XLogP3-AA (logP) | 0.3 | [3] |
| Purity (as HBr salt) | Typically ≥95.0% | [2] |
| Appearance (as HBr salt) | Solid | [2] |
Synthesis and Manufacturing Insights
The synthesis of 4-substituted piperidines is a well-established field in organic chemistry. The preparation of 1-(4-Piperidinyl)ethanol typically involves the modification of a pre-formed piperidine ring.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis into manageable steps, starting from commercially available materials. The primary disconnection points are the C-C bond between the piperidine ring and the ethanol side chain, and the N-H bond for potential protecting group strategies.
Caption: Retrosynthetic pathways for 1-(4-Piperidinyl)ethanol.
Common Synthetic Pathway: Reduction of 4-Acetylpiperidine
A prevalent and efficient method involves the reduction of a 4-acetylpiperidine precursor. This ketone is often derived from N-protected 4-piperidone.
-
Protection: The piperidine nitrogen is first protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions in subsequent steps.
-
Acylation: The protected 4-piperidone undergoes a reaction, such as a Grignard reaction with a methylmagnesium halide, followed by oxidation, or another C-C bond-forming reaction to install the acetyl group at the 4-position.
-
Reduction: The resulting ketone (N-protected-4-acetylpiperidine) is then reduced to the secondary alcohol. Sodium borohydride (NaBH₄) is a common choice for this transformation due to its mild nature and high selectivity for ketones over other functional groups.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the free base.
-
Salt Formation: The final product is isolated as the hydrobromide salt by treating the free base with hydrobromic acid (HBr) in a suitable solvent like isopropanol or ether, facilitating precipitation of the stable, crystalline salt.
Causality Behind Experimental Choices: The use of a nitrogen protecting group is critical to deactivate the nucleophilicity of the secondary amine, which would otherwise interfere with organometallic reagents or act as a base. Sodium borohydride is selected for the reduction step because it is a safe, inexpensive, and highly effective reagent for converting ketones to alcohols without reducing other sensitive functionalities that might be present in more complex derivatives.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical quality control steps. The following sections describe the expected spectroscopic signatures for 1-(4-Piperidinyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals from the piperidine ring protons. Key diagnostic signals would include:
-
A doublet around 1.1-1.2 ppm corresponding to the methyl group (-CH₃).
-
A multiplet around 3.5-3.8 ppm for the carbinol proton (-CHOH).
-
Broad signals for the piperidine ring protons, typically between 1.2 and 3.0 ppm.
-
A broad singlet for the alcohol proton (-OH) and the amine protons (-NH-), which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum would show distinct signals for each of the unique carbon atoms.
-
A signal around 20-25 ppm for the methyl carbon.
-
Signals for the piperidine ring carbons, typically in the 30-50 ppm range.
-
A signal for the carbinol carbon (-CHOH) around 65-70 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.[4]
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[4][5]
-
A medium absorption band around 2700-3300 cm⁻¹ corresponding to the N-H stretch of the secondary amine salt.
-
C-H stretching vibrations from the alkyl groups will appear just below 3000 cm⁻¹.
-
A C-O stretching band can be expected around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) for the free base at m/z = 129. Key fragmentation patterns would involve the loss of a methyl group (m/z = 114) or the loss of water (m/z = 111). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.
Caption: Standard workflow for HPLC purity analysis.
This protocol serves as a self-validating starting point for method development.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Rationale: A C18 column is a robust, general-purpose choice for moderately polar compounds. The use of TFA as an ion-pairing agent helps to improve peak shape for the basic amine. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted from the column and detected.[7]
Chemical Reactivity and Stability Profile
Understanding the reactivity is key to its use as a synthetic intermediate.
Key Reaction Sites
The molecule has two primary reactive sites: the secondary amine of the piperidine ring and the secondary alcohol of the ethanol side chain.
Caption: Primary reactive centers of 1-(4-Piperidinyl)ethanol.
-
Piperidine Nitrogen: As a secondary amine, it is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and reductive amination reactions.
-
Ethanol Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.
Stability and Degradation
The hydrobromide salt is generally stable under standard laboratory conditions. It should be protected from strong oxidizing agents and strong bases. The free base form can be sensitive to atmospheric carbon dioxide. Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]
Incompatible Materials
-
Strong Oxidizing Agents: Can oxidize the alcohol and potentially the amine.[9]
-
Strong Acids and Bases: The compound will react as expected. Strong bases will deprotonate the hydrobromide salt to the free base.[10]
-
Acid Chlorides and Anhydrides: Will readily acylate both the nitrogen and oxygen atoms if unprotected.
Safety, Handling, and Storage
Proper handling procedures are essential to ensure laboratory safety. The information presented is based on general principles for similar chemical structures.[11]
GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes |
| Acute Toxicity | Harmful if swallowed. | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | May cause skin irritation. | P280, P302+P352 |
| Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory tract irritation. | P261, P271, P304+P340 |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[10]
Applications in Drug Development
The 1-(4-Piperidinyl)ethanol scaffold is a valuable building block in the synthesis of pharmacologically active agents. Its structure is often found in compounds targeting a wide range of biological systems.
-
Scaffold for Lead Generation: The dual functionality allows for the creation of diverse chemical libraries through parallel synthesis, where different groups can be attached to the nitrogen and oxygen atoms.
-
Intermediate in API Synthesis: It can serve as a key intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). The piperidine ring can act as a conformationally restricted surrogate for acyclic amines, which can improve binding affinity to biological targets.[1]
-
Examples: Piperidine derivatives are integral to drugs across various therapeutic areas. For instance, derivatives are investigated as receptor antagonists, enzyme inhibitors, and agents targeting the central nervous system.[][13] The synthesis of various σ₁ receptor ligands with antiproliferative properties has utilized 4-substituted piperidine derivatives.[14]
Conclusion
1-(4-Piperidinyl)ethanol hydrobromide is a versatile and valuable chemical intermediate for research and drug development. Its well-defined structure, featuring two distinct reactive sites, provides a robust platform for synthetic diversification. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in the advancement of new therapeutic candidates.
References
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Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Piperazinediethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Piperidinediethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidineethanol. National Center for Biotechnology Information. Retrieved from [Link]
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European Patent Office. (2021). CHEMICAL PROCESS - Patent 3401316. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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ChemComplete. (2019, July 1). Solving Structures with MS, IR and NMR Lecture Course: Lesson 4 - IR Part 1 [Video]. YouTube. Retrieved from [Link]
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Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved from [Link]
- Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
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National Institutes of Health. (2022). Investigational New Drug (IND)-enabling and Early-Stage Development of Medications. Retrieved from [Link]
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European Patent Office. (2001). Process for preparing 1,4-dihydropyridine compounds - EP 1110962 A1. Retrieved from [Link]
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Cardiff University. (n.d.). Acid-catalysed hydroamination for targeted synthesis. ORCA. Retrieved from [Link]
- Schepmann, D., et al. (2018).
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